molecular formula C19H24N6O B3810340 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[1-(2-propan-2-ylimidazol-1-yl)ethyl]-1,2,4-oxadiazole

3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[1-(2-propan-2-ylimidazol-1-yl)ethyl]-1,2,4-oxadiazole

Cat. No.: B3810340
M. Wt: 352.4 g/mol
InChI Key: YTWVLKOYRWUBNW-UHFFFAOYSA-N
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Description

3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[1-(2-propan-2-ylimidazol-1-yl)ethyl]-1,2,4-oxadiazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthyridine ring, an oxadiazole ring, and an imidazole moiety.

Properties

IUPAC Name

3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[1-(2-propan-2-ylimidazol-1-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-11(2)18-21-7-8-25(18)13(4)19-23-17(24-26-19)16-12(3)22-10-14-9-20-6-5-15(14)16/h7-8,10-11,13,20H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWVLKOYRWUBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CNCCC2=C1C3=NOC(=N3)C(C)N4C=CN=C4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[1-(2-propan-2-ylimidazol-1-yl)ethyl]-1,2,4-oxadiazole involves multiple steps, typically starting with the preparation of the naphthyridine and oxadiazole intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to enhance efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[1-(2-propan-2-ylimidazol-1-yl)ethyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a drug candidate.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[1-(2-propan-2-ylimidazol-1-yl)ethyl]-1,2,4-oxadiazole stands out due to its unique structural features and potential applications. Similar compounds include other naphthyridine derivatives, oxadiazole derivatives, and imidazole-containing compounds. Each of these compounds has its own set of properties and applications, but the combination of these moieties in the given compound provides a unique profile that can be advantageous in specific research and industrial contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[1-(2-propan-2-ylimidazol-1-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 2
3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[1-(2-propan-2-ylimidazol-1-yl)ethyl]-1,2,4-oxadiazole

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